N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a 1,2-dihydroquinazolin-2-one core substituted at position 4 with a phenyl group. Quinazolinones are known for diverse biological activities, including kinase inhibition and anticancer effects, making this compound a candidate for further study .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-2-17-10-6-8-14-20(17)25-22(28)16-27-21-15-9-7-13-19(21)23(26-24(27)29)18-11-4-3-5-12-18/h3-15H,2,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDJOBKDWRNOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the condensation of 2-ethylphenylamine with 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Medicinal Chemistry
N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is structurally related to quinazoline derivatives, which are known for diverse biological activities. The compound has shown promise in the following areas:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The unique structure of this compound may provide a novel mechanism of action against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess antimicrobial activities. The application of this compound in treating bacterial and fungal infections could be explored further, potentially leading to new antimicrobial agents .
Pharmacological Applications
The pharmacological potential of this compound is significant due to its interactions with various biological targets:
a. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, it could inhibit kinases or other enzymes that play a role in cell signaling pathways critical for cancer cell survival and proliferation. This aspect warrants detailed investigation through enzyme assays and kinetic studies.
b. Anti-inflammatory Effects
Given the structural similarities to other anti-inflammatory agents, this compound may exhibit anti-inflammatory properties. Research into its effects on cytokine production and inflammatory markers could provide insights into its therapeutic potential for inflammatory diseases .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Structural Variations
The quinazolinone core distinguishes the target compound from analogs with benzothiazole, triazole, or other heterocyclic systems. Key structural analogs include:
Key Observations :
- Quinazolinone vs. Benzothiazole: The quinazolinone core (target compound and ) enables hydrogen bonding via the 2-oxo group, which may enhance binding to biological targets compared to benzothiazole derivatives (e.g., ) .
Functional Group and Pharmacophoric Features
- Hydrogen Bonding: The 2-oxo group in quinazolinones (target compound and ) serves as a hydrogen bond acceptor, critical for interactions with enzymes or receptors. Triazole derivatives () lack this feature but include sulfanyl groups, which may facilitate disulfide bonding or metal coordination .
Hypothetical Pharmacokinetic and Activity Profiles
While specific activity data for the target compound is unavailable, structural comparisons suggest:
- Quinazolinones: Likely exhibit kinase inhibitory activity due to analogy with known quinazolinone-based drugs (e.g., EGFR inhibitors).
- Benzothiazoles : Compounds like may display enhanced blood-brain barrier penetration due to trifluoromethyl groups, commonly used in CNS-targeting agents .
- Triazoles : Sulfanyl-containing analogs () could exhibit antioxidant or antimicrobial properties, as seen in similar triazole derivatives .
Biological Activity
N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 284.33 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and carboxylic acid derivatives.
- Substitution Reactions : The introduction of the ethylphenyl group is accomplished through substitution reactions, often requiring strong bases or acids as catalysts.
- Final Acetylation : The compound is finalized by acetylation to form the acetamide functional group.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer activities. A study demonstrated that various quinazoline derivatives inhibited the growth of cancer cell lines with IC50 values in the nanomolar range .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for cancer cell proliferation .
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways essential for tumor growth and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Research has shown that certain quinazoline derivatives possess significant antibacterial and antifungal activities against various pathogens .
Case Studies
Several studies have reported on the biological efficacy of quinazoline derivatives:
- Study on Anticancer Activity : A series of synthesized 4-aminoquinazoline derivatives were evaluated for their anticancer potential against breast cancer cell lines (MDA-MB 231). The results indicated significant growth inhibition with some compounds achieving IC50 values as low as 0.51 µM .
- Antimicrobial Evaluation : In vitro studies on quinazoline analogs revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by acetamide coupling. Key steps include:
- Quinazolinone formation : Cyclization of anthranilic acid derivatives with phenylacetonitrile under reflux in ethanol or DMF .
- Acetamide coupling : Reaction of the quinazolinone intermediate with 2-ethylphenylamine using coupling agents like EDCI/HOBt in dichloromethane .
Critical parameters include temperature control (60–80°C for cyclization), solvent polarity (DMF for high yields), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for ethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C24H22N3O2: 392.1709) .
- HPLC : Assesses purity (>95% purity using a C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Kinase inhibition assays : Test against EGFR or VEGFR2 at 1–10 µM concentrations using fluorescence-based ADP-Glo™ kits .
- Antiproliferative activity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assay with IC50 determination after 48-hour exposure .
- Solubility assessment : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Modify the ethylphenyl group (e.g., halogenation at the 4-position) or quinazolinone’s phenyl ring (e.g., electron-withdrawing groups) to enhance target binding .
- Comparative analysis : Use analogs from databases (e.g., PubChem) to correlate substituents with bioactivity. For example, trifluoromethyl groups improve metabolic stability (see IC50 trends in Table 1) .
Table 1 : Comparative Bioactivity of Quinazolinone Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Parent compound | EGFR | 2.1 | |
| 6-Chloro derivative | EGFR | 0.9 | |
| Trifluoromethyl analog | VEGFR2 | 1.4 |
Q. What strategies resolve contradictions in biological data (e.g., variable IC50 values across assays)?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific binding interactions that may skew results .
- Molecular docking : Validate target engagement with AutoDock Vina or Schrödinger Suite, correlating binding energies (ΔG) with experimental IC50 values .
Q. How can crystallography and computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with its target (e.g., EGFR kinase domain) using SHELX for structure refinement. Resolve hydrogen-bonding interactions (e.g., quinazolinone carbonyl with Lys721) .
- Molecular dynamics simulations : Simulate binding stability in GROMACS (50 ns trajectories) to assess conformational changes in the target’s active site .
Q. What advanced methods validate the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- Microsomal stability assay : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .
- AMES test : Screen for mutagenicity using TA98 and TA100 strains with/without metabolic activation .
- hERG channel inhibition : Use patch-clamp electrophysiology to assess cardiac toxicity risks at 1–10 µM concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
